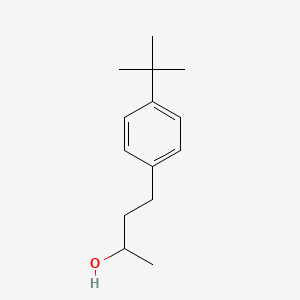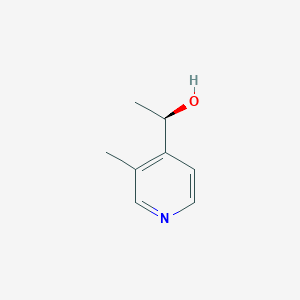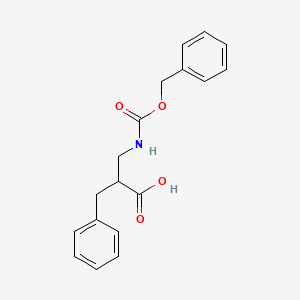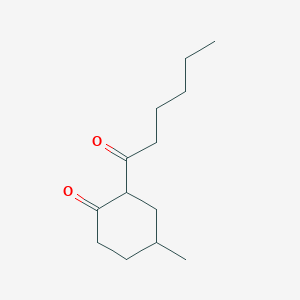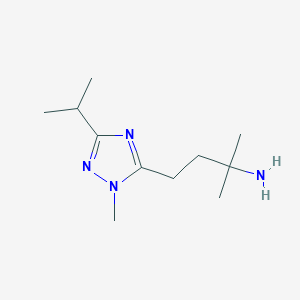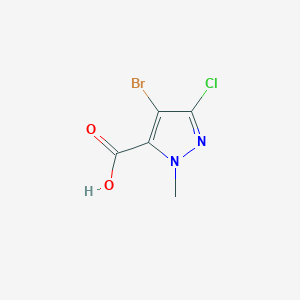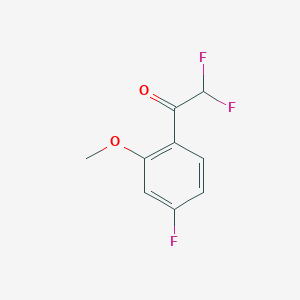
2,2-Difluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H8F3O2. This compound is characterized by the presence of two fluorine atoms on the ethanone moiety and a methoxy group on the phenyl ring. It is a fluorinated ketone, which makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one typically involves the reaction of 4-fluoro-2-methoxybenzaldehyde with difluoromethyl ketone under specific conditions. One common method includes the use of a rhodium-catalyzed arylation reaction with arylboronic acids . The reaction is carried out under an atmosphere of dry nitrogen gas, and the product is purified using techniques such as thin-layer chromatography and flash column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 2,2-difluoro-1-(4-fluoro-2-methoxyphenyl)acetic acid.
Reduction: Formation of 2,2-difluoro-1-(4-fluoro-2-methoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Difluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit or activate certain enzymes, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone: Similar structure but with an additional fluorine atom on the ethanone moiety.
2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride: Contains an amine group instead of a ketone.
Uniqueness: 2,2-Difluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one is unique due to its specific substitution pattern and the presence of both fluorine and methoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H7F3O2 |
|---|---|
Poids moléculaire |
204.15 g/mol |
Nom IUPAC |
2,2-difluoro-1-(4-fluoro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7F3O2/c1-14-7-4-5(10)2-3-6(7)8(13)9(11)12/h2-4,9H,1H3 |
Clé InChI |
HCEYFQBGCOEROE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)F)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


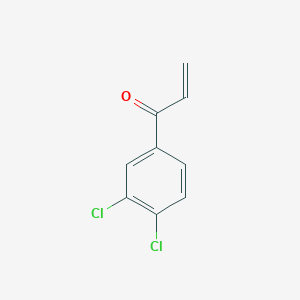
![3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid](/img/structure/B13543341.png)
